S-Hydroprene

Overview

Description

S-Hydroprene: is an insect growth regulator primarily used for controlling insect populations in various environments, including buildings and food handling establishments . It is a synthetic analogue of juvenile hormones found in insects, which disrupts their normal development and molting processes .

Mechanism of Action

Target of Action

The primary target of (7S)-Hydroprene, also known as S-Hydroprene, is the juvenile hormone (JH) of insects . The juvenile hormone plays a crucial role in the growth and maturation of insects .

Mode of Action

This compound acts as a juvenile hormone mimic . It duplicates the action of juvenile hormones, thereby keeping the insect in an immature state . This unique mechanism of action involves contact and stomach action .

Biochemical Pathways

This compound affects the biochemical pathways associated with the juvenile hormone . By mimicking the juvenile hormone, it disrupts the normal development and maturation processes of insects . This leads to downstream effects such as preventing insects from reaching their adult stage .

Pharmacokinetics

It’s known that this compound has a low persistence in the environment , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the prevention of growth and/or maturation of insects . It prevents insects from completing their normal development into the adult stage . This makes this compound an effective control against many stored-product pests .

Action Environment

This compound is used mainly for the control of insects in buildings and food handling establishments . Its effectiveness can be influenced by environmental factors such as the type of flooring surfaces and the methods of application . It’s also important to note that this compound is heavier than air and can move down air currents to penetrate deep into pest harborage areas, providing up to 90 days of control and up to 75 sq. ft. per device .

Biochemical Analysis

Biochemical Properties

S-Hydroprene disrupts normal development and emergence of insects by mimicking juvenile hormones produced by immature insects as they develop into reproductive adults . It may cause adult sterility, physical abnormalities, desiccation, and premature death .

Cellular Effects

This compound interferes with an insect’s life cycle and prevents it from reaching maturity and reproducing . It causes different effects on different insects, including sterility, physical abnormalities, desiccation, and premature death .

Molecular Mechanism

The molecular mechanism of this compound involves mimicking juvenile hormones, which disrupts the normal development and emergence of insects . This prevents the insects from reaching maturity and reproducing .

Temporal Effects in Laboratory Settings

This compound is stable for more than three years under normal storage conditions . It is an amber liquid that is soluble in water and common organic solvents . It is slightly volatile with a vapor pressure ranging from 1.88 x 10-4 mm Hg to 3 x 10-4 mm Hg at 25 oC .

Dosage Effects in Animal Models

The acute oral LD50 for rats is >5000 mg/kg and is between 5000 and 10,000 mg/kg for dogs .

Metabolic Pathways

It is known that this compound is a juvenile hormone analog and its activity involves mimicking juvenile hormones .

Transport and Distribution

It is known that this compound is used in a variety of indoor sites including homes, offices, warehouses, restaurants, hospitals, and greenhouses .

Subcellular Localization

It is known that this compound is a juvenile hormone analog and its activity involves mimicking juvenile hormones .

Preparation Methods

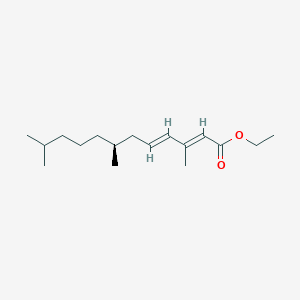

Synthetic Routes and Reaction Conditions: S-Hydroprene can be synthesized starting from technical grade S-(+)-dihydromyrcene. The synthesis involves several steps, including hydroalumination, reactions with allyl- or methallylmagnesium chloride, and subsequent oxygenation or ozonolysis . The final product, ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate, is obtained through these transformations .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to analyze the racemic mixture and ensure the chiral purity of the product .

Chemical Reactions Analysis

Types of Reactions: S-Hydroprene undergoes various chemical reactions, including oxidation, reduction, and substitution .

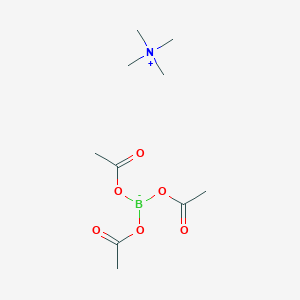

Common Reagents and Conditions:

Oxidation: Oxygenation in the presence of palladium chloride and copper chloride.

Reduction: Catalytic hydrogenation.

Substitution: Reactions with allyl- or methallylmagnesium chloride.

Major Products Formed: The major products formed from these reactions include S-3,7-dimethyloctanal and S,E-6,10-dimethyl-3-undecen-2-one .

Scientific Research Applications

S-Hydroprene is widely used in scientific research due to its unique properties as an insect growth regulator. It is employed in:

Chemistry: As a model compound for studying juvenile hormone analogues.

Biology: For controlling insect populations in laboratory settings.

Medicine: Investigating its potential effects on human health and its role as an endocrine disruptor.

Industry: Used in pest control products to manage insect infestations in various environments.

Comparison with Similar Compounds

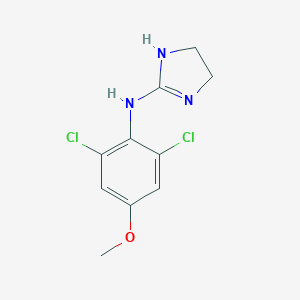

- Methoprene

- Pyriproxyfen

- Fenoxycarb

Comparison: S-Hydroprene is unique due to its specific enantiomeric form, which is more biologically active compared to its racemic mixture . Unlike other juvenile hormone analogues, this compound has a translocating ability, allowing it to move through air currents and reach deep into pest harborage areas . This makes it particularly effective in controlling insect populations in hard-to-reach areas.

Properties

IUPAC Name |

ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGBXGJFWXIPP-OJROSNHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C[C@@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035784 | |

| Record name | (7S)-Hydroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

282.3 °C at atmospheric pressure (97.2 kPa), BP: 80 °C at 0.05 mm Hg | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 100 °C (> 212 °F) | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.5 ppm | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The acquisition of steroidogenic competence by prothoracic glands of last instar Manduca sexta larvae is regulated by juvenile hormone (JH). Topical treatment of pre-commitment larvae with JH I or (7S)-hydroprene (a JH analog) delays development by increasing the time to pupal commitment and wandering. Prothoracic gland competence is suppressed in JH-treated larvae: Unstimulated and prothoracicotropic hormone (PTTH)-stimulated rates of in vitro ecdysone secretion are decreased relative to rates of secretion by competent glands. (7S)-Hydroprene also suppresses the competence of glands in head-ligated pre-commitment larvae, suggesting the hormone acts directly on the glands. Two results indicate PTTH plays a role in controlling competence, and that JH regulates competence indirectly by inhibiting PTTH release: (1) head-ligation prevents the acquisition of full competence, and (2) cAMP levels are elevated in glands from JH-treated larvae. Thus, the decrease in the JH titer that precedes pupal commitment in Manduca is permissive for the acquisition by prothoracic glands of steroidogenic competence. | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid (technical) | |

CAS No. |

65733-18-8 | |

| Record name | S-Hydroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65733-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroprene (S)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7S)-Hydroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Hydroprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-HYDROPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY1YX719Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Hydroprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

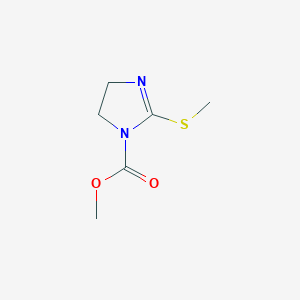

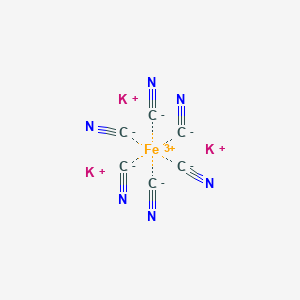

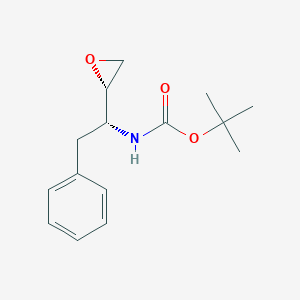

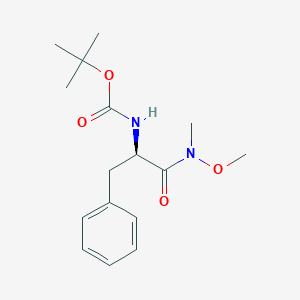

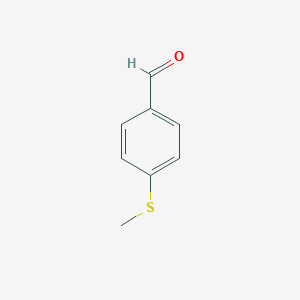

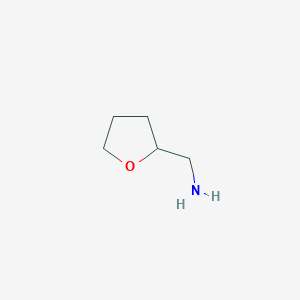

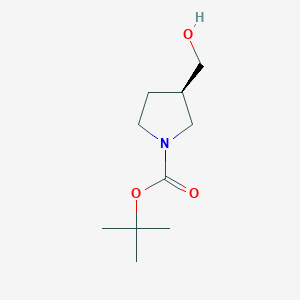

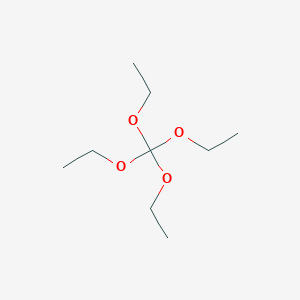

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B43080.png)

![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)